2,4-Dichloro-6-{(diphenylphosphoryl)[(1-eth-1-ynylcyclohexyl)amino]methyl}phenol
Description
2,4-Dichloro-6-{(diphenylphosphoryl)[(1-eth-1-ynylcyclohexyl)amino]methyl}phenol is a structurally complex phenol derivative featuring a dichlorinated aromatic core substituted with a phosphoryl-diphenyl group and a cyclohexyl-ethynyl amino methyl moiety. The diphenylphosphoryl group may enhance ligand properties for metal coordination, while the ethynylcyclohexyl moiety could influence steric and electronic characteristics.
Properties
IUPAC Name |
2,4-dichloro-6-[diphenylphosphoryl-[(1-ethynylcyclohexyl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26Cl2NO2P/c1-2-27(16-10-5-11-17-27)30-26(23-18-20(28)19-24(29)25(23)31)33(32,21-12-6-3-7-13-21)22-14-8-4-9-15-22/h1,3-4,6-9,12-15,18-19,26,30-31H,5,10-11,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAPWRHURZVELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NC(C2=C(C(=CC(=C2)Cl)Cl)O)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Cl2NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-{(diphenylphosphoryl)[(1-eth-1-ynylcyclohexyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the diphenylphosphoryl group.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2,4-Dichloro-6-{(diphenylphosphoryl)[(1-eth-1-ynylcyclohexyl)amino]methyl}phenol is utilized in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Applied in material sciences for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-{(diphenylphosphoryl)[(1-eth-1-ynylcyclohexyl)amino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The diphenylphosphoryl group plays a crucial role in its activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Diversity and Substituent Effects
The dichloro-phenol scaffold serves as a versatile platform for diverse functionalization. Key analogs include:
Physico-Chemical Properties
- DPMP : Molecular weight 298.14 g/mol; NMR signals at δ 8.58 (s, imine proton), 7.51–7.28 (aromatic protons) .
- MC4-92 : White solid; HPLC purity >99%; $^1$H-NMR peaks at δ 7.30 (d, aromatic) .
- DMP : Crystallizes in corrugated sheets; halogen bonding (Cl···Cl = 3.4 Å) enhances mechanical flexibility .
- Iodophenyl Analog : Higher molecular weight (392.017 g/mol) due to iodine substitution; ChemSpider ID 22902565 .
Biological Activity
2,4-Dichloro-6-{(diphenylphosphoryl)[(1-eth-1-ynylcyclohexyl)amino]methyl}phenol, commonly referred to as UCPH-101, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the modulation of G protein-coupled receptors (GPCRs). This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C27H26Cl2NO2P
- Molecular Weight : 498.4 g/mol
- Physical State : White crystalline powder
- Solubility : Insoluble in water; soluble in organic solvents such as methanol and chloroform
- Melting Point : 168-170°C
UCPH-101 primarily functions as a selective positive allosteric modulator (PAM) of the dopamine D2 receptor. By enhancing the receptor's activity, it influences downstream signaling pathways that are critical for various neurological functions. This modulation has significant implications for treating disorders such as schizophrenia, depression, and addiction.
| Mechanism | Description |
|---|---|
| Receptor Modulation | Enhances activity of dopamine D2 receptor |
| Pathway Influence | Affects neurotransmission and hormonal secretion |
| Therapeutic Potential | Possible treatment for psychiatric disorders |
Antimicrobial Properties
Research indicates that UCPH-101 exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Preliminary studies suggest that UCPH-101 may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways associated with cell death.
Case Study: Anticancer Effects
A study conducted by researchers at the University of Copenhagen demonstrated that UCPH-101 significantly reduced cell viability in human breast cancer cell lines (MCF-7) at concentrations above 10 µM. The compound's mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Toxicity and Safety
Toxicological assessments are crucial for understanding the safety profile of UCPH-101. Current data suggest that while the compound shows promise in therapeutic applications, its safety must be thoroughly evaluated through preclinical studies.
Table 2: Toxicity Overview
| Parameter | Findings |
|---|---|
| Acute Toxicity | Low toxicity observed in initial studies |
| Chronic Exposure | Long-term effects not fully characterized |
| Safety Margin | Requires further investigation |
Applications in Research and Industry
UCPH-101 is being explored across various fields:
- Pharmaceutical Development : Investigated for potential use in treating neurological disorders.
- Chemical Synthesis : Acts as a reagent in organic synthesis.
- Material Science : Potential applications in developing advanced materials with specific properties.
Current State of Research
Ongoing research aims to elucidate the full spectrum of biological activities associated with UCPH-101. Studies are focusing on optimizing its pharmacological properties and understanding its interactions at the molecular level.
Conclusion and Future Directions
The compound this compound represents a promising area of research due to its unique biological activities and potential therapeutic applications. Future studies should prioritize:
- Comprehensive toxicity assessments
- Mechanistic studies to clarify its action on GPCRs
- Clinical trials to evaluate efficacy in treating specific disorders
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
